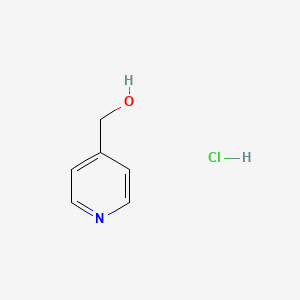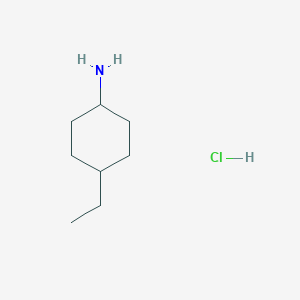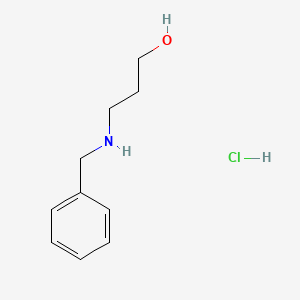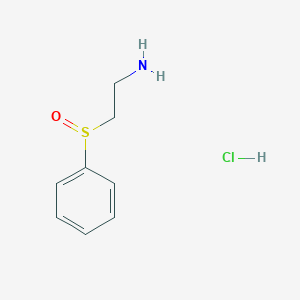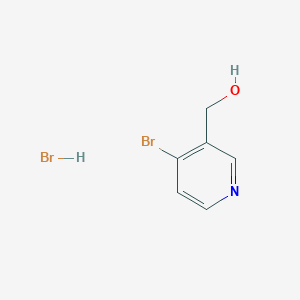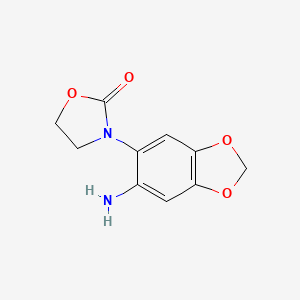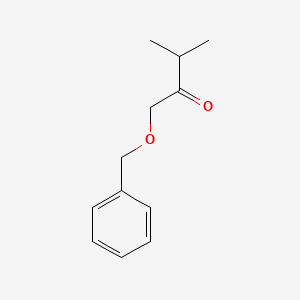
1-(Benzyloxy)-3-méthylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-methylbutan-2-one is an organic compound featuring a benzyloxy group attached to a butanone backbone
Applications De Recherche Scientifique
1-(Benzyloxy)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
It is proposed that it may interact with its targets in a manner similar to other benzyloxy compounds . For instance, Monobenzone, a hydroquinone derivative, is known to exert a depigmenting effect on the skin of mammals by increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
For instance, Monobenzone is known to inhibit melanin production by affecting the polymerization of oxidation products of tyrosine and dihydroxyphenyl compounds
Pharmacokinetics
Similar compounds have been found to exhibit specific pharmacokinetic properties . For instance, certain benzyloxy compounds have been found to exhibit high specificity for certain enzymes over others, which may influence their bioavailability
Result of Action
For instance, Monobenzone is known to cause destruction of melanocytes and permanent depigmentation
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Benzyloxy)-3-methylbutan-2-one. Factors such as temperature, pH, and the presence of other compounds can influence the compound’s stability and its interactions with its targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the alkylation of 3-methylbutan-2-one with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of 1-(Benzyloxy)-3-methylbutan-2-one may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the product is often purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: 1-(Benzyloxy)-3-methylbutanol.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)propan-2-one: Similar structure but with a shorter carbon chain.
1-(Benzyloxy)-3-methylbutanol: Reduced form of 1-(Benzyloxy)-3-methylbutan-2-one.
Benzyl acetate: Contains a benzyloxy group but with an ester linkage instead of a ketone.
Uniqueness: 1-(Benzyloxy)-3-methylbutan-2-one is unique due to its specific combination of a benzyloxy group and a methyl-substituted butanone backbone.
Propriétés
IUPAC Name |
3-methyl-1-phenylmethoxybutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVKMHMDNRQCDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629186 |
Source


|
| Record name | 1-(Benzyloxy)-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113778-75-9 |
Source


|
| Record name | 1-(Benzyloxy)-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)




![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)

